lithium(1+) 1-(3-fluorophenyl)-1H-imidazole-2-carboxylate
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Overview
Description
Lithium(1+) 1-(3-fluorophenyl)-1H-imidazole-2-carboxylate is a chemical compound that combines lithium ions with an imidazole derivative. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the fluorophenyl group and the imidazole ring contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 1-(3-fluorophenyl)-1H-imidazole-2-carboxylate typically involves the reaction of 3-fluorobenzylamine with glyoxal in the presence of ammonium acetate to form the imidazole ring. This intermediate is then reacted with lithium carbonate to introduce the lithium ion and form the final compound. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 1-(3-fluorophenyl)-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Lithium(1+) 1-(3-fluorophenyl)-1H-imidazole-2-carboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of lithium(1+) 1-(3-fluorophenyl)-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity. Lithium ions can influence cellular signaling pathways, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- Lithium 1-(2-fluorophenyl)-1H-imidazole-2-carboxylate
- Lithium 1-(4-fluorophenyl)-1H-imidazole-2-carboxylate
- Lithium 1-(3-chlorophenyl)-1H-imidazole-2-carboxylate
Uniqueness
Lithium(1+) 1-(3-fluorophenyl)-1H-imidazole-2-carboxylate is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of lithium ions with the fluorophenyl-imidazole structure provides distinct properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
lithium;1-(3-fluorophenyl)imidazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2.Li/c11-7-2-1-3-8(6-7)13-5-4-12-9(13)10(14)15;/h1-6H,(H,14,15);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUWRFQFBCOTKS-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=CC(=C1)F)N2C=CN=C2C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FLiN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.1 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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